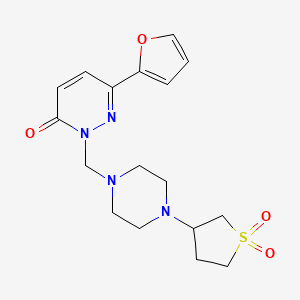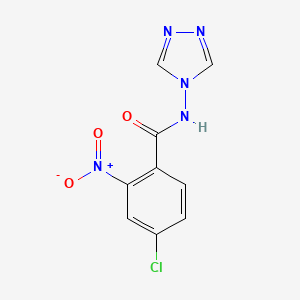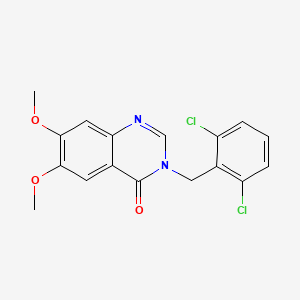![molecular formula C26H20O3 B11021984 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11021984.png)
3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one: is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group, an ethyl group, and a methyl group attached to a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid in the presence of a palladium catalyst.
Construction of the Furochromene Core: The furochromene core can be constructed via a cyclization reaction involving a suitable precursor such as a chromene derivative.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the furochromene core, potentially leading to the formation of dihydrofurochromenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde or carboxylic acid, while substitution reactions on the biphenyl moiety can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a useful building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its structural features contribute to desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, and metabolic processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one
- 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one
- 4-methyl-3,9-diphenyl-furo[2,3-f]chromen-7-one
Uniqueness
Compared to similar compounds, 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one stands out due to its specific combination of functional groups. The presence of the biphenyl moiety, along with the ethyl and methyl groups, imparts unique chemical properties and potential applications. Its structural diversity allows for a wide range of chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C26H20O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
9-ethyl-4-methyl-3-(4-phenylphenyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-3-17-14-23(27)29-22-13-16(2)24-21(15-28-26(24)25(17)22)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3 |
InChI Key |
TUOJBIXKXZXIJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-indol-5-yl)-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021906.png)
![(4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11021910.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11021926.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021932.png)

![N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11021964.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11021969.png)



![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11021982.png)


